

# $\alpha$ -Hydroxyisocaproic Acid (HICA)

## Supplementation: A Meta-Analysis of Clinical Efficacy and Mechanisms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Hicao*

Cat. No.: *B14433044*

[Get Quote](#)

An objective comparison of scientific evidence on the effects of HICA supplementation for researchers, scientists, and drug development professionals.

## Introduction

$\alpha$ -Hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered attention as a potential ergogenic and therapeutic agent for promoting muscle mass and function. As a downstream product of leucine metabolism, HICA is theorized to possess anti-catabolic properties, potentially mitigating muscle protein breakdown and aiding in recovery from exercise-induced muscle damage. This guide provides a meta-analysis of key human clinical trials and in-vitro studies to offer a comprehensive overview of the current scientific landscape surrounding HICA supplementation. The evidence presents a conflicting narrative, underscoring the necessity for further rigorous investigation.

## Summary of Clinical Evidence

The efficacy of HICA supplementation in enhancing muscle mass, strength, and recovery remains a subject of debate within the scientific community. Two key clinical trials have yielded contradictory findings, which are summarized below for direct comparison.

| Study                  | Participant Population          | HICA Dosage | Duration | Key Findings                                                                                                                                    |
|------------------------|---------------------------------|-------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Mero et al. (2010)     | 15 male soccer players          | 1.5 g/day   | 4 weeks  | - Significant increase in lean body mass. - Reduction in delayed onset muscle soreness (DOMS). - No significant change in strength.[1][2][3][4] |
| Teixeira et al. (2018) | 40 resistance-trained young men | 1.5 g/day   | 8 weeks  | - No significant effect on muscle thickness. - No significant effect on strength. - No significant effect on body composition.[5][6][7]         |

## Detailed Experimental Protocols

A critical evaluation of the divergent outcomes necessitates a thorough understanding of the methodologies employed in these studies.

### Mero et al. (2010) Study Protocol

- Study Design: A double-blind, placebo-controlled trial.
- Participants: Fifteen healthy male soccer players were randomly assigned to either a HICA group (n=8) or a placebo group (n=7).[2]

- Supplementation: The HICA group received 1.5 grams of HICA daily, divided into three doses. The placebo group received a maltodextrin placebo.[2]
- Exercise Protocol: Participants engaged in their regular intensive soccer training, which included both strength and endurance components.
- Outcome Measures:
  - Body Composition: Assessed using dual-energy X-ray absorptiometry (DXA).
  - Delayed Onset Muscle Soreness (DOMS): Evaluated through subjective participant ratings.
  - Strength: Measured via field-based tests.

## Teixeira et al. (2018) Study Protocol

- Study Design: A randomized, double-blind, placebo-controlled trial.[7]
- Participants: Forty resistance-trained young men were randomized into four groups: HICA, HMB-FA (free acid), HMB-Ca (calcium salt), and placebo.[5][7]
- Supplementation: The HICA group consumed 1.5 grams of HICA daily.
- Exercise Protocol: A supervised, periodized resistance training program was performed three times per week for eight weeks.
- Outcome Measures:
  - Muscle Thickness: Measured using ultrasound.
  - Strength: Assessed via one-repetition maximum (1RM) testing.
  - Body Composition: Determined using dual-energy X-ray absorptiometry (DXA).[5]

## Experimental Workflow Comparison



Figure 1: Comparison of Experimental Workflows

[Click to download full resolution via product page](#)

Caption: A comparison of the experimental workflows from two key HICA supplementation studies.

## Mechanistic Insights from In-Vitro Studies

Recent research using C2C12 myotubes (a mouse muscle cell line) has provided potential mechanistic explanations for the observed effects of HICA, suggesting a role in attenuating muscle atrophy under catabolic conditions.[8][9]

## Proposed Signaling Pathway of HICA in Muscle Cells

The in-vitro evidence suggests that HICA's primary mechanism may not be the stimulation of muscle protein synthesis via the canonical mTORC1 pathway, a well-established regulator of muscle growth.[8][10] Instead, HICA appears to exert its effects through alternative signaling cascades.

One study indicated that HICA may decrease basal protein synthesis.[8][9] Furthermore, the study suggested that HICA might attenuate muscle atrophy by reducing protein degradation during catabolic states.[8][9] Intriguingly, HICA was shown to potentially activate AMP-activated protein kinase (AMPK), a key cellular energy sensor that typically inhibits the anabolic mTORC1 pathway.[8][10]



Figure 2: Proposed HICA Signaling Pathway in Muscle Cells

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the proposed signaling pathway of HICA in muscle cells.

## Conclusion and Future Directions

The current body of evidence on HICA supplementation is inconclusive. While an early study in soccer players suggested benefits for lean mass and DOMS, a more recent and robustly designed trial in resistance-trained individuals failed to replicate these findings. In-vitro data points towards a potential anti-catabolic role for HICA, particularly in conditions of muscle wasting, rather than a direct anabolic effect.

For researchers, scientists, and drug development professionals, the conflicting clinical data and the nascent understanding of HICA's molecular mechanisms highlight several key areas for future investigation:

- Larger, well-controlled clinical trials: Studies with larger sample sizes and diverse populations are needed to definitively assess the efficacy of HICA.
- Dose-response studies: Determining the optimal dosage of HICA for any potential effects is crucial.
- Investigation in catabolic states: Given the in-vitro findings, clinical trials in populations experiencing muscle atrophy (e.g., due to immobilization, aging, or disease) are warranted.
- Elucidation of molecular mechanisms: Further research is required to fully understand the signaling pathways through which HICA exerts its effects *in vivo*.

Until such research is conducted, the utility of HICA as a supplement for enhancing muscle growth and performance in healthy, exercising individuals remains uncertain.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Leucine Metabolites (HMB, HICA) fail to produce performance enhancements or muscle thickness | Athletes Rehab [athletesrehab.com]

- 7. No effect of HMB or  $\alpha$ -HICA supplementation on training-induced changes in body composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9.  $\alpha$ -Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNF $\alpha$ /IFNy Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10.  $\alpha$ -Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNF $\alpha$ /IFNy Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ $\alpha$ -Hydroxyisocaproic Acid (HICA) Supplementation: A Meta-Analysis of Clinical Efficacy and Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14433044#meta-analysis-of-hica-supplementation-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)